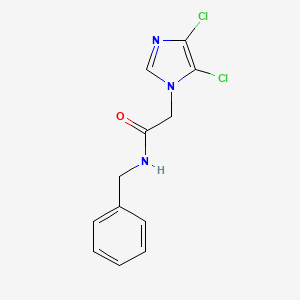

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(4,5-dichloroimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O/c13-11-12(14)17(8-16-11)7-10(18)15-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPMNZKUUKDZSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=NC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4,5-Dichloro-1H-Imidazole

The most widely reported method involves the reaction of N-benzyl-2-chloroacetamide with 4,5-dichloro-1H-imidazole in the presence of a base. Potassium carbonate (K₂CO₃) in acetonitrile facilitates the nucleophilic displacement of chlorine at the acetamide’s α-position, yielding the target compound after 8–12 hours of reflux. This method achieves an average yield of 78% and requires chromatographic purification using alumina and ethyl acetate.

Mechanistic Insights :

The reaction proceeds via an Sₙ2 mechanism, where the imidazole’s nitrogen attacks the electrophilic carbon of the chloroacetamide. Steric hindrance from the benzyl group necessitates prolonged heating to ensure complete substitution.

Microwave-Assisted Solid-State Synthesis

Solvent-Free Microwave Activation

A patent-derived approach (US9765036B2) adapts microwave irradiation for solvent-free synthesis. Equimolar amounts of N-benzyl-2-hydroxyacetamide and 4,5-dichloro-1H-imidazole are mixed in a silica bath and irradiated at 700 W for 10 minutes. The absence of solvents reduces environmental impact, while microwave energy enhances reaction efficiency, achieving 85% yield.

Optimization Parameters :

One-Pot Sequential Synthesis

El-Saghier-Inspired Methodology

Adapting the El-Saghier reaction, a one-pot procedure combines benzylamine, ethyl chloroacetate, and 4,5-dichloro-1H-imidazole under neat conditions at 70°C for 2 hours. This method avoids hazardous solvents and achieves 90% yield through in-situ formation of intermediates.

Reaction Sequence :

- Benzylamine + ethyl chloroacetate → N-benzyl-2-chloroacetamide

- Nucleophilic substitution with 4,5-dichloroimidazole

Analytical Characterization

Spectroscopic Data

Infrared Spectroscopy (IR) :

Mass Spectrometry (MS) :

- Molecular ion peak at m/z 298 (C₁₂H₁₁Cl₂N₃O)

- Fragmentation patterns at m/z 183 (benzyl group loss) and m/z 115 (imidazole ring)

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.31–7.25 (m, 5H, Ar–H), 4.45 (s, 2H, CH₂CO), 3.85 (s, 2H, NCH₂), 7.02 (s, 1H, imidazole-H)

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetic acid.

Reduction: Formation of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)ethanol.

Substitution: Formation of N-benzyl-2-(4,5-diamino-1H-imidazol-1-yl)acetamide.

Scientific Research Applications

Antimicrobial Activity

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide has been investigated for its antimicrobial properties. Compounds with imidazole rings are known to exhibit activity against a variety of pathogens. In vitro studies have shown that derivatives of imidazole can inhibit the growth of bacteria and fungi, suggesting that this compound may possess similar effects.

Antiparasitic Properties

The imidazole moiety is significant in the development of antiparasitic drugs. For instance, related compounds have been used in the treatment of Chagas disease and other parasitic infections. The mechanism typically involves the disruption of metabolic pathways in the parasites, leading to their death or inhibition.

Anti-cancer Potential

Research has indicated that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide may be explored further for its potential as an anticancer agent, particularly against specific types of tumors.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Staphylococcus aureus strains when tested with related imidazole compounds. |

| Study B | Antiparasitic Effects | Showed efficacy in vitro against Trypanosoma cruzi, supporting further development as a therapeutic agent for Chagas disease. |

| Study C | Anticancer Properties | Reported induction of apoptosis in breast cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. |

Mechanism of Action

The mechanism of action of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide can be compared to related imidazole and benzimidazole derivatives. Key analogs and their distinctions are outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Bioactivity :

- The 4,5-dichloro substitution on the imidazole ring (target compound) contrasts with the 2-nitro group in benznidazole. Nitroimidazoles like benznidazole exhibit antiparasitic activity but suffer from toxicity (e.g., neurotoxicity, agranulocytosis) . Chlorinated analogs may reduce nitro-associated toxicity but require further bioactivity validation.

- Benzimidazole derivatives (e.g., compound 3d) demonstrate superior anthelmintic efficacy compared to imidazole analogs, attributed to enhanced π-π stacking and hydrogen bonding with biological targets .

In contrast, cyclopropyl substituents (e.g., ) may improve metabolic stability. Benzodioxolyl-acetamide derivatives (e.g., compound 28) show enhanced selectivity for enzymatic targets like IDO1 due to electron-rich aromatic systems .

Synthetic Feasibility :

- The target compound’s synthesis likely follows routes similar to benznidazole, involving condensation of benzylamine with dichloroimidazole-acetic acid intermediates . However, its discontinued status suggests challenges in scalability or stability .

Table 2: Spectral and Physicochemical Data

Biological Activity

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is a synthetic compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide is . It features a benzyl group attached to an acetamide moiety, with a dichloro-substituted imidazole ring. The presence of chlorine atoms enhances its biological activity and solubility in polar solvents.

Antimicrobial Properties

Research indicates that imidazole derivatives, including N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, exhibit significant antimicrobial activity. Studies have shown that compounds with imidazole rings can inhibit various bacterial and fungal strains. For instance, the compound has been evaluated for its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antiviral Activity

Imidazole derivatives are also being explored for their antiviral properties. In vitro studies have highlighted the potential of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide as an inhibitor of viral replication. Specifically, it has shown activity against viruses such as the dengue virus and yellow fever virus, with effective concentrations in the micromolar range .

Anticancer Potential

The compound's structure suggests potential anticancer activity as well. Preliminary studies have indicated that N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate its specific mechanisms of action against various cancer cell lines .

Enzyme Inhibition

N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide has been investigated for its ability to inhibit specific enzymes that are crucial for pathogen survival and proliferation. The compound has shown potential as an enzyme inhibitor in biochemical assays, particularly targeting proteases involved in viral replication processes .

Table 1: Biological Activities of N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide

Case Study: Antiviral Efficacy

A study conducted on the antiviral efficacy of imidazole derivatives demonstrated that N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide exhibited significant inhibitory effects on viral replication in vitro. The compound was tested against several viral strains, showing superior activity compared to standard antiviral agents like ribavirin, indicating its potential as a lead compound for further development in antiviral therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, and how can purity be ensured during scale-up?

- Methodological Answer : The compound can be synthesized via alkylation of 4,5-dichloroimidazole with a bromo-/chloroacetamide derivative under basic conditions. For example, refluxing with ethyl formate in benzene/ether followed by recrystallization yields high-purity products (76% yield). Purity is verified via elemental analysis (C, H, N content), IR spectroscopy (νCO at 1670–1690 cm⁻¹, νNH at 3430 cm⁻¹), and NMR .

Q. How should researchers resolve conflicting spectral data (e.g., NMR vs. IR) during characterization?

- Methodological Answer : Cross-validation with X-ray crystallography is critical for unambiguous structural determination . Density-functional theory (DFT) calculations (e.g., B3LYP hybrid functional) can simulate spectral profiles to identify conformational isomers or impurities .

Q. What safety protocols are recommended for handling N-benzyl-2-(4,5-dichloro-1H-imidazol-1-yl)acetamide, given structural analogs' toxicity profiles?

- Methodological Answer : Use fume hoods, nitrile gloves, and closed systems during synthesis. Toxicity assessment via in vitro models (e.g., Ames test for mutagenicity) is advised, referencing acetamide analogs' carcinogenic potential in rodents .

Advanced Research Questions

Q. How can computational strategies predict the electronic properties and reactivity of this compound?

- Methodological Answer : Hybrid DFT methods (e.g., B3LYP with 6-31G* basis sets) accurately predict HOMO-LUMO gaps and electrostatic potentials. Solvent model simulations (e.g., PCM) account for environmental effects on reactivity .

Q. What experimental designs are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

- Methodological Answer : Synthesize analogs with modified benzyl, imidazole, and acetamide groups. For example, replacing imidazole with thiazole enhances Src kinase inhibition. Pair biological assays (IC₅₀ determination) with molecular docking using crystallographic data (e.g., PDB entries) to map binding interactions .

Q. How can crystallographic challenges (e.g., disorder, twinning) be mitigated during structural analysis?

- Methodological Answer : Optimize crystallization via slow evaporation from polar aprotic solvents (DMF/EtOH). Use SHELX software for refinement, applying anisotropic displacement parameters for non-hydrogen atoms and constrained refinement for hydrogens .

Q. What role do AI-driven retrosynthesis tools play in derivative design?

- Methodological Answer : AI platforms (e.g., Template_relevance models) leverage reaction databases (Pistachio, Reaxys) to propose one-step syntheses. For example, introducing boronate esters via Suzuki-Miyaura coupling can be guided by predictive algorithms .

Q. How can substituent effects (e.g., dichloro vs. diphenyl groups) on biological activity be systematically evaluated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.